6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 2067-84-7) is a bicyclic heterocyclic compound with a fused pyridine-pyrazine-dione scaffold. It is alternatively named 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione due to differing ring numbering conventions . This compound has garnered attention as a covalent KRAS inhibitor, particularly targeting KRAS mutants (e.g., G12C) in oncology . Its mechanism involves irreversible binding to the KRAS protein, disrupting oncogenic signaling pathways.
Properties
IUPAC Name |
6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQZVUJFGDORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445655 | |
| Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-06-3 | |
| Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Heterocyclic Precursors
The most widely documented approach involves the cyclization of appropriately substituted pyridine and pyrazine precursors. A key method entails the reaction of 2,6-diaminopyridine derivatives with glyoxal or its equivalents under controlled acidic conditions. This process facilitates the formation of the fused pyrido-pyrazine ring system through a series of condensation and dehydrogenation steps.
For instance, the synthesis of 7-bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (a structurally related analog) employs 2-amino-3-bromo-6-methylpyridine as the starting material. Reaction with glyoxylic acid in the presence of hydrochloric acid yields the intermediate imine, which undergoes spontaneous cyclization to form the target scaffold. Modifications to this protocol, such as substituting glyoxylic acid with ethyl glyoxalate, have been shown to improve yields by 12–15% under reflux conditions in ethanol.
Oxidative Coupling Strategies
Alternative routes utilize oxidative coupling of β-diketones with diaminopyridines. A representative procedure involves reacting 2,3-diamino-6-methylpyridine with diethyl oxalate in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons, followed by intramolecular cyclization. Air oxidation completes the aromatization of the dihydropyrazine ring, achieving an average yield of 68%.
Reaction Condition Optimization
Temperature and Solvent Effects
Systematic studies reveal that reaction efficiency is highly dependent on solvent polarity and temperature gradients:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 68 | 92.4 |
| Ethanol | 78 | 59 | 89.1 |
| THF | 66 | 47 | 85.6 |
| Acetonitrile | 82 | 63 | 90.8 |
Data adapted from large-scale optimization trials demonstrates that DMF provides optimal solvation for both the polar intermediates and non-polar byproducts. Elevated temperatures (>80°C) in aprotic solvents accelerate cyclization but increase dimerization side reactions by 8–11%.
Catalytic Enhancements
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale implementations utilize continuous flow reactors to address exothermicity and mixing challenges inherent in batch processes. A patented configuration employs:
-
Precursor mixing zone : T-junction combining 2,3-diamino-6-methylpyridine (0.5 M in DMF) and diethyl oxalate (0.55 M) at 25°C
-
Reaction coil : 15 m × 6 mm ID tubing maintained at 80°C with residence time of 22 min
-
Oxidation chamber : In-line injection of 30% H<sub>2</sub>O<sub>2</sub> to complete aromatization
This system achieves 82% conversion with productivity of 1.2 kg/h, demonstrating superior scalability compared to batch methods.
Byproduct Management
Critical impurities identified via LC-MS include:
-
5-Methyl regioisomer (3–5%) : Controlled through BF<sub>3</sub>-catalyzed conditions
-
Dimeric adducts (7–9%) : Mitigated by maintaining substrate concentrations <0.6 M
-
Oxidative degradation products : Suppressed using nitrogen sparging during thermal steps
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals suitable for X-ray diffraction analysis. Key parameters:
| Solvent Ratio | Cooling Rate (°C/min) | Crystal Purity (%) |
|---|---|---|
| 3:1 | 0.5 | 98.2 |
| 4:1 | 0.3 | 99.1 |
| 5:1 | 0.7 | 97.4 |
Slower cooling rates favor the growth of phase-pure material, as confirmed by DSC thermograms showing a single melting endotherm at 214°C.
Analytical Validation
Modern quality control protocols employ:
-
HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient, λ=254 nm
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : Key resonances at δ 2.45 (s, 3H, CH<sub>3</sub>), 6.89 (d, J=5.1 Hz, 1H), 8.12 (d, J=5.1 Hz, 1H)
-
HRMS (ESI+) : m/z calculated for C<sub>8</sub>H<sub>8</sub>N<sub>3</sub>O<sub>2</sub> [M+H]<sup>+</sup> 178.0612, found 178.0615
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization (DMF) | 68 | 92.4 | Moderate | 1.00 |
| Oxidative Coupling | 73 | 95.1 | High | 0.87 |
| Flow Synthesis | 82 | 98.6 | Industrial | 0.65 |
Economic modeling indicates that continuous flow methods reduce production costs by 35% compared to batch processes, primarily through reduced solvent consumption and labor costs .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been identified as a potential antagonist for the glycine/NMDA receptor system, which plays a crucial role in synaptic transmission and plasticity in the brain. This makes it a candidate for treating conditions such as schizophrenia and other neuropsychiatric disorders .
Case Study: Glycine Receptor Antagonism
Research indicates that derivatives of this compound can effectively modulate glycine receptors, leading to potential therapeutic applications in managing symptoms of mental health disorders. The effectiveness of these compounds is evaluated through various pharmacological assays that measure their impact on receptor activity and associated behavioral outcomes .
Neuroprotective Agents
The compound has shown promise as a neuroprotective agent due to its ability to cross the blood-brain barrier. This characteristic is crucial for any therapeutic agent intended for treating central nervous system disorders. Studies have demonstrated that certain derivatives can mitigate neuronal damage in models of ischemia and neurodegenerative diseases .
Research Findings
In vitro studies have indicated that this compound can reduce oxidative stress markers and promote cell survival in neuronal cultures subjected to toxic insults. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease and stroke .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex nitrogenous heterocycles. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds with enhanced biological activity.
Synthetic Pathways
Research has focused on modifying the nitrogen positions within the ring structure to create derivatives with improved pharmacological profiles. These synthetic efforts are critical for advancing drug discovery processes and expanding the library of available therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including proliferation and apoptosis . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methyl-Substituted Derivatives
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 80708-25-4)
- Structure : Methyl group at position 4 .
- Molecular Weight : 177.16 g/mol .
- Key Properties: Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors . Topological Polar Surface Area (TPSA): 62.3 Ų . XLogP3: -0.1 .
- Applications: Limited pharmacological data, primarily used in synthetic chemistry .
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 144435-01-8)
Comparison Table: Methyl-Substituted Derivatives
Halogenated Derivatives
7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 168123-82-8)
Comparison with 6-Methyl Isomer :
- The bromine atom may improve target affinity but could reduce solubility due to increased hydrophobicity.
Bulky Substituents: 6,7-Diphenyl Derivative
6,7-Diphenyl-1,4-dihydropyrazino[2,3-b]pyrazine-2,3-dione (Compound 5b )
Comparison with 6-Methyl Isomer :
- Higher molecular weight and hydrophobicity may reduce bioavailability but improve target engagement.
Pharmacological and Physicochemical Insights
- KRAS Inhibition : The 6-methyl derivative’s covalent binding to KRAS is attributed to its electrophilic dione moiety and optimal methyl positioning .
- Solubility and Permeability : The 6-methyl isomer’s TPSA (71.1 Ų) suggests moderate membrane permeability, while the 4-methyl isomer’s lower TPSA (62.3 Ų) may enhance absorption .
Biological Activity
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 144435-06-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a fused ring system containing both pyridine and pyrazine moieties. Its molecular formula is , and it has a molecular weight of 177.16 g/mol. The compound's structure is significant for its biological interactions and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. For instance:
- Case Study : In vitro studies on related pyrazine derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values for these compounds typically range from 6.66 µM to lower values depending on structural modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 3c | MCF7 | 6.66 |
| Compound 11 | HCT116 | 10.74 |
These findings suggest that modifications to the basic structure of dihydropyrido[2,3-b]pyrazine can enhance anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Pyrazine derivatives are known for their broad-spectrum antimicrobial activities. Although specific data on this compound is sparse, related compounds have shown effectiveness against bacteria and fungi .
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. For example:
- Synthesis Method : The compound can be synthesized by reacting hydrazine hydrate with dicarbonyl compounds under controlled conditions.
This synthetic route not only provides the target compound but also allows for the exploration of various derivatives that could enhance biological activity.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | Lacks methyl group at position 6 | Lower activity |
| Pyrrolopyrazine derivatives | Contains fused pyrazine rings | Variable activities |
The presence of the methyl group at the 6-position in this compound may enhance its binding affinity to biological targets compared to its analogs .
Q & A
Q. Table 1. Solvent Optimization for Synthesis (Adapted from )
| Solvent | Catalyst (p-TSA) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 20 mol% | 9 | 89 |
| DCM | 20 mol% | 12 | 65 |
| THF | 20 mol% | 15 | 58 |
| DMF | 20 mol% | 18 | 42 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
